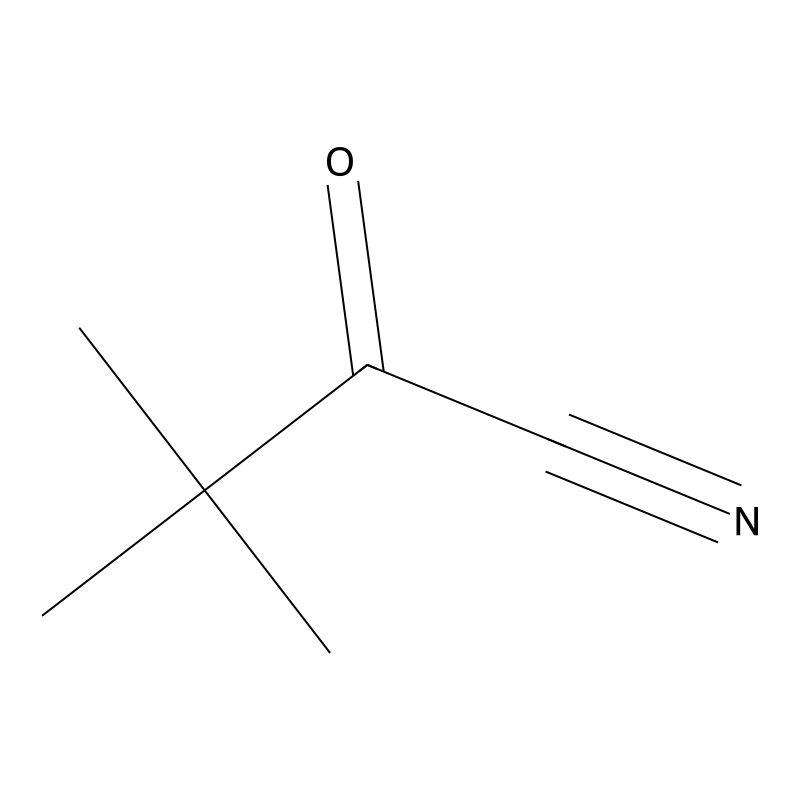

Pivaloyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pivaloyl cyanide (CAS 42867-40-3) is a highly sterically hindered acyl cyanide utilized as a specialized bifunctional building block in advanced organic synthesis and agrochemical manufacturing. Featuring a bulky tert-butyl group adjacent to a reactive acyl cyanide moiety, this compound offers a unique balance of electrophilicity and steric shielding. In industrial procurement, it is primarily selected over standard acylating agents for its ability to undergo controlled reactions without over-addition, its capacity to act as a stable precursor for α-keto amides, and its utility in regioselective organometallic trapping. Its distinct resistance to premature nucleophilic attack and C-CN bond cleavage makes it a critical raw material for synthesizing complex heterocycles, sterically hindered derivatives, and commercial herbicides such as metribuzin[1].

Substituting pivaloyl cyanide with its closest structural or functional analogs severely compromises process control and product yield. Pivaloyl chloride, the standard in-class acylating agent, is highly susceptible to rapid, unselective nucleophilic attack, leading to unwanted side reactions and over-acylation in complex multi-component mixtures [2]. Conversely, replacing it with a less hindered acyl cyanide, such as acetyl cyanide, results in profound instability; unhindered acyl cyanides rapidly undergo C-CN bond cleavage under energetic conditions and split into hydrocyanic acid and carboxylic acids during hydrolysis[REFS-1, REFS-3]. The massive steric bulk of the tert-butyl group in pivaloyl cyanide suppresses these degradation pathways, making it non-interchangeable for workflows requiring stable, controlled acyl-transfer or α-keto amide formation.

References

Resistance to Premature Nucleophilic Attack

Pivaloyl cyanide demonstrates exceptional stability against nucleophilic degradation compared to standard acyl chlorides. In comparative studies, reacting pivaloyl cyanide with the sterically hindered alcohol 2-methyl-2-propanol in HMPA at 80 °C for 8 hours yielded only trace amounts of the corresponding ester. In stark contrast, pivaloyl chloride rapidly undergoes esterification under similar catalyzed conditions [1]. This suppressed reactivity allows pivaloyl cyanide to survive as an intact intermediate in complex, multi-step reaction environments where pivaloyl chloride would immediately degrade or cause uncontrolled side reactions.

| Evidence Dimension | Esterification yield under nucleophilic attack (80 °C, 8 h) |

| Target Compound Data | Trace ester formation (highly stable) |

| Comparator Or Baseline | Pivaloyl chloride (rapid and complete esterification under catalyzed conditions) |

| Quantified Difference | Near-total suppression of premature nucleophilic addition |

| Conditions | Reaction with 2-methyl-2-propanol in HMPA at 80 °C |

Enables the use of pivaloyl cyanide as a stable, isolable intermediate in multi-component syntheses without the risk of premature degradation.

Photophysical and Thermal Stability of the Acyl-CN Bond

The steric shielding provided by the tert-butyl group fundamentally alters the dissociation dynamics of pivaloyl cyanide compared to less hindered analogs. Femtosecond time-resolved studies reveal that the branching ratio for primary CN elimination in pivaloyl cyanide is only 17 ± 10%, with an adiabatic dissociation time constant of 16.8 ps. In contrast, acetyl cyanide undergoes rapid CN elimination with an 85 ± 10% branching ratio and a much faster time constant of 3.6 ps [1]. This quantitative reduction in bond cleavage demonstrates that pivaloyl cyanide is highly resistant to degradation pathways that typically destroy unhindered acyl cyanides.

| Evidence Dimension | Branching ratio for primary CN elimination |

| Target Compound Data | 17 ± 10% (time constant 16.8 ps) |

| Comparator Or Baseline | Acetyl cyanide: 85 ± 10% (time constant 3.6 ps) |

| Quantified Difference | 5-fold reduction in CN elimination branching; 4.6-fold slower dissociation |

| Conditions | Femtosecond photophysical activation (193 nm / S2 surface excitation) |

Ensures the integrity of the acyl-CN functional group under energetic reaction conditions, preventing unwanted generation of free cyanide radicals.

Controlled Hydrolysis for α-Keto Amide Precursor Synthesis

Standard acyl cyanides are notoriously difficult to hydrolyze into α-keto amides, as they almost entirely split into hydrocyanic acid and carboxylic acids containing one less carbon atom. However, pivaloyl cyanide resists this fragmentation. Under controlled treatment with strong anhydrous inorganic acids (e.g., concentrated sulfuric acid) at temperatures between -20 °C and +30 °C, pivaloyl cyanide successfully hydrolyzes to trimethylpyruvic acid amide, enabling downstream conversion to 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one with isolated yields of 65% [1]. This unique hydrolytic stability is a critical differentiator for industrial scale-up.

| Evidence Dimension | Hydrolytic conversion to α-keto amides |

| Target Compound Data | Successful conversion (65% downstream isolated yield) without C-C cleavage |

| Comparator Or Baseline | Standard acyl cyanides (near-complete splitting into HCN and carboxylic acids) |

| Quantified Difference | Complete suppression of the C-C bond splitting pathway |

| Conditions | Concentrated sulfuric acid/water hydrolysis at 20-25 °C |

Provides a proprietary, high-yield synthetic route to critical triazinone herbicides that is chemically impossible with unhindered acyl cyanides.

Industrial Synthesis of Triazinone Herbicides

Pivaloyl cyanide is the definitive precursor for the commercial synthesis of metribuzin and related 1,2,4-triazin-5-one herbicides. Its unique ability to undergo controlled acid hydrolysis to trimethylpyruvic acid amide—without splitting into hydrocyanic acid and pivalic acid—makes it an irreplaceable intermediate in this agrochemical manufacturing workflow [1].

Regioselective Trapping of Organometallic Reagents

In advanced pharmaceutical synthesis, pivaloyl cyanide is utilized as a highly selective electrophile to trap organolithium and organozinc intermediates. The massive steric bulk of the tert-butyl group prevents the over-addition of organometallic reagents (a common failure mode with pivaloyl chloride), allowing for the precise formation of functionalized sterically hindered carbonyl derivatives .

Multi-Component Cascade Synthesis

Pivaloyl cyanide serves as a stable, reactive intermediate in complex, multi-component additions. Because it resists premature nucleophilic attack from alcohols and other mild nucleophiles better than standard acyl chlorides, it can be generated or introduced in situ to facilitate cascade reactions without degrading the reaction mixture or causing uncontrolled side reactions [2].

XLogP3

Other CAS

Wikipedia

Explore Compound Types